4-methylbenzenecarboximidothioic acid
Description
The carboximidothioic moiety (-C(=NH)SH) replaces the traditional carboxylic acid (-COOH), introducing unique electronic and steric properties. This compound is primarily utilized in research settings, particularly in studies involving sulfur-containing analogs and their reactivity or biological activity.
Properties
IUPAC Name |
4-methylbenzenecarboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYZSNGZMDVLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenecarboximidothioic acid typically involves the reaction of 4-methylbenzenecarboxylic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with water to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenecarboximidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methylbenzenecarboximidothioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylbenzenecarboximidothioic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-Hydroxybenzoic Acid (CAS 99-96-7)
4-Hydroxybenzoic acid features a hydroxyl group (-OH) at the para position instead of the carboximidothioic group. This substitution significantly impacts acidity and solubility:
- Acidity : The hydroxyl group (pKa ~4.5) is less acidic than the carboximidothioic group (theoretical pKa ~2–3 due to sulfur’s electron-withdrawing effects).
- Solubility : Higher water solubility compared to 4-methylbenzenecarboximidothioic acid due to polar -OH and -COOH groups.
- Applications : Widely used as a precursor for parabens (preservatives) and in polymer synthesis .
4-(Methoxymethyl)benzoic Acid (CAS 67003-50-3)
This analog contains a methoxymethyl (-CH2OCH3) substituent, which is electron-donating and sterically bulky:
- Acidity : Reduced acidity (pKa ~5–6) compared to both 4-hydroxybenzoic acid and the target compound.
- Reactivity : The ether group enhances stability against oxidation but limits hydrogen-bonding interactions.
- Applications : Primarily a synthetic intermediate for pharmaceuticals and agrochemicals .
Methyl 2,4-Dihydroxy-5-(4-Nitrobenzamido)benzoate (CAS not provided)
Though structurally distinct, this pyrimidine derivative shares functional group diversity (nitro, amido, hydroxyl):
- Biological Relevance : Designed for derivatization studies, highlighting the importance of substituent positioning in bioactivity .
- Contrast : The nitro group enhances electrophilicity, unlike the carboximidothioic group, which may participate in metal chelation.
Data Table of Comparative Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
